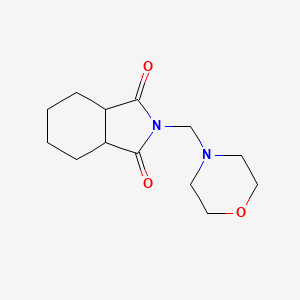
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione, also known as Ro 20-1724, is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase (PDE4). It was first synthesized in 1976 by the pharmaceutical company Hoffmann-La Roche. Since then, Ro 20-1724 has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 selectively inhibits PDE4, which is responsible for the breakdown of cAMP. By inhibiting PDE4, this compound 20-1724 increases intracellular cAMP levels, leading to activation of downstream signaling pathways. This mechanism of action has been shown to have therapeutic potential in various diseases, including inflammation, asthma, and depression.
Biochemical and Physiological Effects
This compound 20-1724 has been shown to have various biochemical and physiological effects. In preclinical studies, it has been shown to reduce inflammation and airway hyperresponsiveness in models of asthma. It has also been shown to have antidepressant effects in animal models of depression. Additionally, this compound 20-1724 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
实验室实验的优点和局限性
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has several advantages for use in lab experiments. It is a selective inhibitor of PDE4, which allows for specific modulation of cAMP signaling pathways. It also has high potency and selectivity, which allows for effective inhibition of PDE4 at low concentrations. However, this compound 20-1724 has limitations in terms of its solubility and stability, which can affect its effectiveness in certain experimental settings.
未来方向
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has potential for therapeutic applications in various diseases, including asthma, depression, and neurodegenerative diseases. Future research could focus on optimizing its pharmacokinetic properties to improve its effectiveness in clinical settings. Additionally, further studies could investigate the mechanisms underlying its neuroprotective effects and potential applications in other neurological disorders.
合成方法
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 can be synthesized through a multi-step process involving the reaction of 4-morpholinobutyraldehyde with cyclohexanone. The resulting product is then treated with acetic anhydride and sodium acetate to yield this compound 20-1724. This synthesis method has been optimized over the years to improve yield and purity.
科学研究应用
2-(4-morpholinylmethyl)hexahydro-1H-isoindole-1,3(2H)-dione 20-1724 has been widely used in scientific research to study the role of cAMP signaling in various physiological processes. It has been shown to inhibit the breakdown of cAMP, leading to increased intracellular cAMP levels. This, in turn, activates downstream signaling pathways that regulate cell proliferation, differentiation, and apoptosis.
属性
IUPAC Name |
2-(morpholin-4-ylmethyl)-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O3/c16-12-10-3-1-2-4-11(10)13(17)15(12)9-14-5-7-18-8-6-14/h10-11H,1-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZHZJFQCMYCOGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CN3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,2-dichloro-3-[2-(2-methoxy-4-methylphenoxy)ethoxy]benzene](/img/structure/B4997070.png)
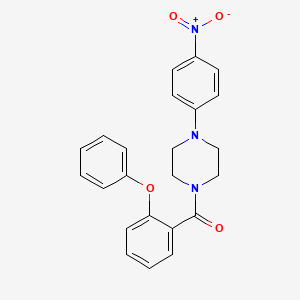
![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4997086.png)
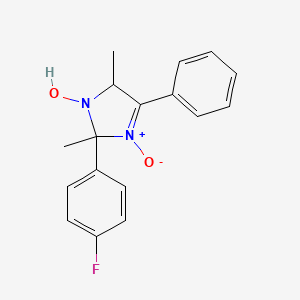
![N-{3-[(2-chloro-4-nitrophenyl)amino]propyl}-4-methylbenzamide](/img/structure/B4997118.png)

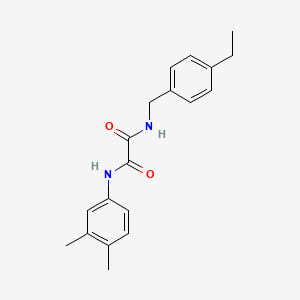
![1-(2-furylmethyl)-5,7-dimethyl-3-(2-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B4997131.png)
![N-[1-[(allylamino)carbonyl]-2-(4-bromophenyl)vinyl]-2-methoxybenzamide](/img/structure/B4997141.png)
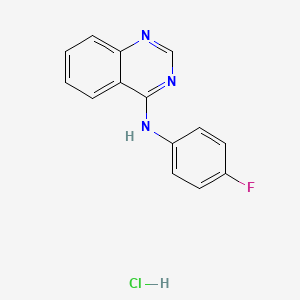
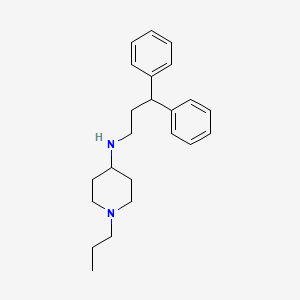
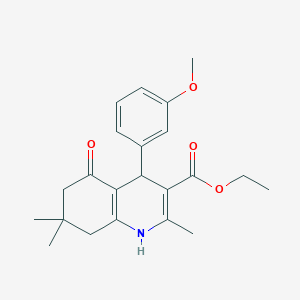
![4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzamide](/img/structure/B4997182.png)
![N-(2-chlorophenyl)-6-methyl-2-[(phenoxyacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4997189.png)